molecular formula C22H22N2O2 B2683319 N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946254-01-9

N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2683319
CAS No.: 946254-01-9
M. Wt: 346.43
InChI Key: YCHBMWDHTFGPBL-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative. Its structure features:

  • A 2-oxo-1,2-dihydropyridine core.
  • A 4-methylbenzyl group at the N1 position.
  • A 2,4-dimethylphenyl substituent on the carboxamide moiety.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-6-9-18(10-7-15)14-24-12-4-5-19(22(24)26)21(25)23-20-11-8-16(2)13-17(20)3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHBMWDHTFGPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with a pyridine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and high efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Oxidation Reactions

The 2-oxo-1,2-dihydropyridine ring is susceptible to oxidation under controlled conditions:

Reagent/ConditionsProduct FormedNotes
Potassium permanganate (KMnO₄)Pyridine-2-one derivativesConverts dihydropyridine to pyridine
Chromium trioxide (CrO₃)Oxidized ketone intermediatesRequires acidic conditions

Key Finding : Oxidation typically targets the dihydropyridine ring, stabilizing the aromatic system while retaining the carboxamide functionality.

Reduction Reactions

The ketone group and carboxamide moiety participate in reduction:

Reagent/ConditionsProduct FormedNotes
Lithium aluminum hydride (LiAlH₄)Alcohol derivativesSelective reduction of ketone
Sodium borohydride (NaBH₄)Partial reduction intermediatesMild conditions, limited scope

Mechanistic Insight : LiAlH₄ reduces the 2-oxo group to a hydroxyl group, forming 1,2-dihydropyridin-2-ol derivatives without affecting the carboxamide.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings:

Reagent/ConditionsPosition ModifiedProduct Profile
Halogens (e.g., Cl₂, Br₂)Para to methyl groups on phenyl ringsHalogenated aryl derivatives
Alkylating agents (e.g., CH₃I)Nitrogen sitesN-alkylated analogs

Example : Bromination at the 4-position of the 4-methylphenyl group enhances steric bulk, altering biological activity.

Key Synthetic Steps

Industrial synthesis involves:

  • Condensation : 2,4-dimethylphenylamine reacts with 4-methylbenzyl chloride to form an intermediate.

  • Cyclization : Pyridine derivative coupling under catalysis (e.g., p-toluenesulfonic acid).

  • Purification : Crystallization or chromatography to isolate ≥98% purity.

Catalysts :

  • p-Toluenesulfonic acid : Accelerates cyclization via protonation of intermediates.

  • Transition-metal catalysts : Used in analogous Suzuki–Miyaura couplings for structurally related compounds .

Industrial Production Data

ParameterOptimal ConditionImpact on Yield
Temperature60–80°CPrevents side reactions
SolventDichloromethane (DCM)Enhances reaction homogeneity
Reaction Time8–12 hoursEnsures complete conversion

Scale-up Challenges : Maintaining pH stability and minimizing by-products (e.g., over-oxidized derivatives) during batch processing.

Comparative Reactivity with Analogues

Compound ModificationReactivity ShiftEvidence Source
Trifluoromethyl substitutionEnhanced electrophilicityIncreased halogenation rates
Methyl group removalReduced steric hindranceFaster substitution kinetics

Research Gap : Limited data exist on photochemical reactions or radical-mediated pathways for this specific compound, though such methods are effective for structurally similar systems .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming aromatic amines and CO₂.

  • Hydrolytic Sensitivity : Carboxamide resists hydrolysis under neutral conditions but cleaves in strong acids/bases.

Scientific Research Applications

Antitubercular Activity

One of the notable applications of this compound is in the development of antitubercular agents. Research has shown that derivatives of carboxamide exhibit significant activity against Mycobacterium tuberculosis. For instance, a study assessed the antitubercular potential of various substituted carboxamides, including derivatives related to N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide. The results indicated that certain modifications to the structure enhanced efficacy against tuberculosis strains at concentrations as low as 6.25 µg/mL, with some compounds showing improved potency compared to established treatments like isoniazid and rifampicin .

Synthesis of Advanced Materials

The unique structural characteristics of this compound make it a candidate for use in materials science. Researchers are exploring its potential in synthesizing advanced materials that possess specific electronic or optical properties. Such applications could lead to innovations in electronic devices or photonic materials .

Interaction Studies

In biological research, this compound is being investigated for its interactions with various biological molecules. Studies focus on understanding how it affects cellular processes and its utility in biochemical assays. For example, the compound's ability to bind to specific proteins involved in cellular signaling pathways may provide insights into its therapeutic potential .

Table 1: Antitubercular Activity of Carboxamide Derivatives

Compound IDMIC (µg/mL)Comparison with IsoniazidComparison with Rifampicin
Compound A6.255.5 times more potent1.9 times more potent
Compound B12.5SensitiveSensitive
Compound C50ResistantResistant

This table summarizes findings from studies assessing the antitubercular activity of various derivatives related to this compound.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
  • Key differences :
    • Phenyl group : 2,4-Dimethoxy (electron-donating) vs. 2,4-dimethyl (electron-neutral) in the target compound.
    • Benzyl group : 4-Fluoro (electron-withdrawing) vs. 4-methyl (electron-donating).
  • Implications :
    • The dimethoxy substituents may increase solubility due to polarity, while the fluoro group could enhance metabolic stability and binding affinity to hydrophobic targets .
N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
  • Key differences :
    • Benzyl group : 4-Methoxy (strongly electron-donating) vs. 4-methyl.

Heterocyclic Core Modifications

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide ()
  • Key differences :
    • Core structure : 1,5-Naphthyridine (a bicyclic system) vs. dihydropyridine.
    • Substituents : Bulky adamantyl group vs. aromatic methylphenyl groups.
  • Implications: The naphthyridine core may enhance planarity and π-π stacking interactions.

Variations in Benzyl and Pyrrole Substituents

1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11, )
  • Key differences :
    • Benzyl group : 2,4-Dichloro (electron-withdrawing) vs. 4-methyl.
    • Core : Pyrrole-carboxamide vs. dihydropyridine-carboxamide.
  • Implications :
    • Chlorine atoms may improve binding to targets with electrophilic regions, while the pyrrole core could alter electronic distribution .
N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide (DM-20, )
  • Key differences :
    • Benzyl group : 4-Trifluoromethyl (strongly electron-withdrawing) vs. 4-methyl.
  • Implications: The trifluoromethyl group is known to enhance metabolic stability and bioavailability in medicinal chemistry .

Data Table: Structural and Functional Comparison

Compound Name (Evidence ID) Phenyl Substituent Benzyl Substituent Core Structure Notable Features
Target Compound 2,4-Dimethyl 4-Methyl Dihydropyridine Balanced lipophilicity
N-(2,4-Dimethoxyphenyl)-... () 2,4-Dimethoxy 4-Fluoro Dihydropyridine Enhanced polarity, potential stability
N-(2,4-Dimethoxyphenyl)-... () 2,4-Dimethoxy 4-Methoxy Dihydropyridine Increased solubility
N3-(1-(3,5-Dimethyl)adamantyl)... (4) - Pentyl Naphthyridine Bulky substituent, rigid core
DM-11 () - 2,4-Dichloro Pyrrole Electrophilic interactions
DM-20 () 4-Methoxy-6-methyl 4-Trifluoromethyl Pyrrole Metabolic stability

Research Findings and Implications

Electronic Effects :

  • Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) may improve target binding and stability but reduce solubility. Electron-donating groups (e.g., methoxy, methyl) balance solubility and membrane permeability .

Substituent Bulk :

  • Bulky groups like adamantyl may hinder pharmacokinetic properties but enhance specificity for sterically tolerant targets .

Biological Activity

N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a unique structure that combines aromatic and heterocyclic components, contributing to its distinct biological properties. The synthesis typically involves multi-step organic reactions, such as the condensation of 2,4-dimethylphenylamine with 4-methylbenzyl chloride, followed by reactions with pyridine derivatives under controlled conditions to yield the final product. The reaction conditions often require catalysts and solvents to optimize yields.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which may include enzymes, receptors, or other proteins involved in various biological pathways. Its structural characteristics allow it to bind effectively to these targets, modulating their activity and leading to observed biological effects. For instance, it has been suggested that the compound may exhibit analgesic properties, indicating potential use in pain management .

Antitumor Activity

Research has indicated that derivatives of this compound may possess significant antitumor activity. A study on similar compounds demonstrated their effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance biological efficacy .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound could be explored for therapeutic uses in inflammatory diseases .

Antimicrobial Properties

Preliminary studies indicate potential antimicrobial activity against a range of pathogens. Compounds with similar structures have demonstrated effectiveness in inhibiting bacterial growth and could serve as lead compounds for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant inhibition of cell proliferation and induction of apoptosis when combined with established chemotherapeutics like doxorubicin .
  • Analgesic Effects : Research indicates that specific derivatives exhibit analgesic properties comparable to traditional pain relievers. This suggests a potential role in pain management therapies .
  • Anti-inflammatory Activity : In vitro studies demonstrated that compounds similar to this compound can significantly reduce levels of inflammatory markers in cultured cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2,4-Dimethylphenyl)-N’-(4-methylphenyl)-p-phenylenediamineStructureAntitumor
N-(2,4-Dimethylphenyl)-N-methylimidoformamideStructureAnalgesic
N-(2-Methylphenyl)-N’-(4-methylphenyl)carboxamideStructureAnti-inflammatory

This table illustrates how variations in structure can influence the biological activities of related compounds.

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal or ocular exposure. Acute toxicity (Category 4) via oral, dermal, and inhalation routes is reported for structurally similar compounds, necessitating strict PPE adherence .
  • Ventilation: Use fume hoods to mitigate inhalation risks.
  • First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention. Emergency contact numbers should be posted .

Basic: What synthetic methodologies are validated for preparing this compound?

Answer:

  • Reaction Setup: Reflux 2-chloronicotinic acid derivatives with substituted anilines (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and p-toluenesulfonic acid as a catalyst. Monitor reaction progress via TLC .
  • Purification: Recrystallize from methanol to isolate the keto-amine tautomer, confirmed by NMR and X-ray crystallography. Yield optimization requires controlled cooling rates .

Basic: How is the tautomeric form of this compound confirmed experimentally?

Answer:

  • X-ray Crystallography: Resolves keto-amine tautomerism (lactam form) via hydrogen-bonding patterns (N–H⋯O) and planar molecular conformation (dihedral angle: 8.38° between aromatic rings) .
  • NMR Spectroscopy: Distinguishes tautomers using chemical shifts for lactam NH (~10 ppm) and absence of hydroxy-pyridine signals .

Advanced: How can computational modeling predict reactivity of the dihydropyridine ring?

Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the 2-oxo group may undergo reduction to a hydroxyl moiety, while the dihydropyridine ring is susceptible to oxidation .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. PubChem-derived InChI keys enable database comparisons .

Advanced: What strategies resolve contradictions in crystallographic data across analogs?

Answer:

  • Comparative Analysis: Contrast hydrogen-bonding motifs (e.g., centrosymmetric dimers vs. chain structures) and dihedral angles in isostructural analogs (e.g., bromo vs. chloro derivatives) .
  • Validation: Cross-reference XRD data with spectroscopic results (e.g., IR for carbonyl stretches, ¹H NMR for tautomer ratios) to confirm structural assignments .

Advanced: How can synthesis yields be optimized for scaled production?

Answer:

  • Process Intensification: Use continuous flow reactors to enhance mixing and heat transfer during reflux steps, reducing side-product formation .
  • Purification: Employ automated flash chromatography or high-resolution HPLC (e.g., Chromolith columns) to separate regioisomers. Recrystallization solvents (e.g., MeOH) should be selected based on solubility studies .

Advanced: What analytical techniques validate batch consistency in pharmacological studies?

Answer:

  • High-Resolution LC-MS: Quantify impurities (e.g., unreacted aniline precursors) using columns like Purospher® STAR. Monitor [M+H]⁺ ions for molecular weight confirmation .
  • Stability Testing: Assess hydrolytic degradation under varying pH conditions (e.g., simulated gastric fluid) to identify labile functional groups (e.g., amide bonds) .

Advanced: How does π-conjugation across the amide bridge influence biological activity?

Answer:

  • Planarity and Bioavailability: The near-planar conformation (dihedral angle <10°) enhances membrane permeability, as observed in structurally similar kinase inhibitors .
  • Electron Delocalization: Extended conjugation stabilizes the lactam tautomer, affecting binding affinity to targets like ATP-binding pockets. Computational solvation studies (e.g., COSMO-RS) predict logP values for pharmacokinetic profiling .

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